Cholest-5-en-3beta-ol, 11,14-eicosadienoate
Overview
Description
Cholesteryl 11,14-eicosadienoate is a cholesterol ester. It has been used as a synthetic intermediate in the synthesis of cholesterol methyl esters.
Scientific Research Applications
Cardiovascular Health Benefits
Research indicates that certain derivatives of Cholest-5-en-3beta-ol, such as ethyl eicosapentaenoic acid (found in icosapent ethyl), can significantly improve atherosclerotic cardiovascular disease (ASCVD) outcomes. The REDUCE-IT trial demonstrated that icosapent ethyl, at a daily dose of 4g, significantly reduced the incidence of cardiovascular events in patients with elevated baseline triglycerides despite well-controlled LDL-C levels. This trial marks a pivotal moment in dyslipidaemia therapeutics, suggesting a need to manage hypertriglyceridaemic patients with treatments beyond LDL-C lowering alone (Boden, Bhatt, Toth, Ray, Chapman, & Lüscher, 2019).
Mechanisms in Metabolic Diseases
Soluble epoxide hydrolase (sEH) inhibition, which increases levels of epoxyeicosatrienoic acids (EETs), is suggested as a potential therapeutic target for metabolic disorders. EETs, derived from arachidonic acid, have shown beneficial effects in conditions such as hypertension, atherosclerosis, and diabetes. The balance between omega-6 and omega-3 polyunsaturated fatty acids (PUFAs), including derivatives of Cholest-5-en-3beta-ol, plays a crucial role in these diseases. The metabolic interplay involving these compounds underscores their importance in managing metabolic disorders (He, Wang, Zhu, & Ai, 2016).
Anti-inflammatory Properties
Conjugated linoleic acid (CLA), another compound related to the broader family of Cholest-5-en-3beta-ol derivatives, exhibits significant anti-inflammatory properties. It has been studied for its potential to down-regulate the production of inducible eicosanoids such as prostaglandin E2 and leukotriene B4, which are crucial in early inflammatory events. These findings indicate that CLA and by extension, related compounds could offer therapeutic benefits in inflammation-driven conditions (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Obesity and Metabolic Syndrome
Emerging research on tocotrienols, members of the vitamin E family related to sterols like Cholest-5-en-3beta-ol, reveals their potential in attenuating obesity and its metabolic complications. Studies have shown that tocotrienols can influence fat mass, plasma levels of free fatty acids, triglycerides, cholesterol, and improve glucose and insulin tolerance. These effects are mediated through several mechanisms, including modulation of adipogenesis, energy sensing, induction of apoptosis in preadipocytes, and anti-inflammatory actions. These insights highlight the multifaceted role of Cholest-5-en-3beta-ol derivatives in combating obesity and metabolic syndrome (Zhao, Fang, Marshall, & Chung, 2016).
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-XKFOCWSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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